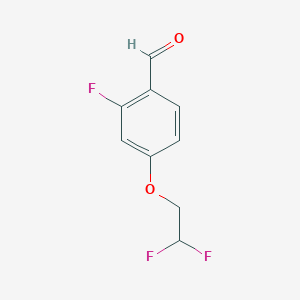

4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde

Overview

Description

“4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde” is a chemical compound that contains a benzene ring (indicated by the “benzaldehyde” part of the name), an aldehyde group (-CHO), a fluorine atom attached to the benzene ring, and a 2,2-difluoroethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring with a fluorine atom and an aldehyde group attached to it. Additionally, it would have a 2,2-difluoroethoxy group attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions that “4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde” might undergo would depend on the reaction conditions and the other reactants present. The aldehyde group (-CHO) is often reactive and can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde” would depend on its molecular structure. For example, the presence of the aldehyde group and the fluorine atoms would likely influence its polarity, solubility, and reactivity .Scientific Research Applications

Drug Discovery

This compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to introduce difluoroethoxy and fluorobenzaldehyde moieties into molecules can lead to the development of drugs with improved metabolic stability, bioavailability, and selectivity. For instance, it could be used to create novel inhibitors for enzymes or receptors by modifying the pharmacophore through late-stage functionalization techniques .

Catalysis

In catalysis, 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde can act as a ligand or a co-catalyst due to its electron-withdrawing difluoroethoxy group. This property can enhance the catalytic activity of metal complexes in reactions such as cross-coupling, where precise electronic control is crucial for achieving high yields and selectivity .

Materials Synthesis

The compound’s structural features are beneficial in materials science, particularly in synthesizing polymers with specific properties. For example, incorporating this aldehyde into polymer backbones could result in materials with unique optical properties or increased resistance to degradation by environmental factors.

Biological Probes

Due to its reactive aldehyde group, 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde can be used to label biomolecules selectively. This application is crucial in studying biological pathways and interactions at the molecular level. It can help in tracking the distribution and accumulation of drugs within biological systems .

Agrochemical Research

In agrochemical research, this compound can be utilized to synthesize new pesticides or herbicides. The difluoroethoxy group can impart properties like increased lipophilicity, which can enhance the penetration of active ingredients into plant tissues, leading to more effective pest control solutions .

Fluorinated Building Blocks

The presence of fluorine atoms makes 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde an important building block for introducing fluorine into organic molecules. Fluorination can dramatically alter the chemical and physical properties of compounds, making them more suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatization agent for the detection and quantification of various analytes. Its strong electron-withdrawing group can increase the sensitivity and selectivity of analytical methods such as HPLC or mass spectrometry .

Environmental Chemistry

Lastly, 4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde can be explored for its potential use in environmental remediation. Its chemical properties might be harnessed to create compounds that can break down pollutants or toxins in the environment, contributing to cleaner and safer ecosystems .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-8-3-7(14-5-9(11)12)2-1-6(8)4-13/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZKVWQAILMHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde | |

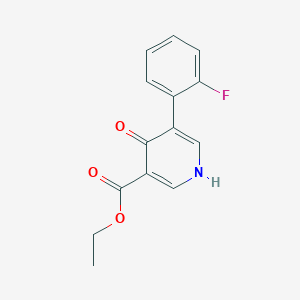

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)

![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)